molecular formula C44H87NO5 B11933755 undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate

undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate

Cat. No.: B11933755
M. Wt: 710.2 g/mol
InChI Key: HEQPCNPMJCQVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate, commonly known as SM-102 (CAS: 2089251-47-6), is a synthetic, ionizable cationic lipid with the molecular formula C₄₄H₈₇NO₅ and a molecular weight of 710.17 g/mol . Its structure comprises a heptadecan-9-yl hydrophobic tail, a tertiary amine linker with a hydroxyl group, and ester-functionalized chains that enhance biodegradability .

SM-102 is a critical component of lipid nanoparticles (LNPs) used for mRNA delivery, notably in the Moderna COVID-19 vaccine (mRNA-1273) . It enables efficient encapsulation and intracellular release of mRNA through pH-dependent ionization (pKa ~6.7), facilitating endosomal escape . The compound is synthesized via reductive amination between undecyl 6-oxohexanoate and ethanolamine, followed by purification using column chromatography .

Properties

Molecular Formula

C44H87NO5

Molecular Weight

710.2 g/mol

IUPAC Name

undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-24-32-41-49-43(47)35-28-22-19-23-30-37-45(39-40-46)38-31-25-29-36-44(48)50-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h42,46H,4-41H2,1-3H3

InChI Key

HEQPCNPMJCQVJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Amine Intermediate Synthesis

  • Synthesis of 6-(2-hydroxyethyl)hexan-6-ol :

    • React ethylene oxide with hexane-1,6-diol under acidic conditions.

    • Purify via column chromatography (silica gel, ethyl acetate/hexanes).

  • Formation of Secondary Amine :

    • Condense 6-(2-hydroxyethyl)hexan-6-ol with undecylamine in the presence of a coupling agent (e.g., HATU).

    • Example:

      C11H23NH2+HO(CH2)2NH(CH2)5CO2C11H23Intermediate+H2O\text{C}_{11}\text{H}_{23}\text{NH}_2 + \text{HO(CH}_2\text{)}_2\text{NH(CH}_2\text{)}_5\text{CO}_2\text{C}_{11}\text{H}_{23} \rightarrow \text{Intermediate} + \text{H}_2\text{O}
    • Conditions : Dichloromethane, 0°C to room temperature, 12 hours.

Lipid Bromo Ester Preparation

  • Synthesis of 6-(heptadecan-9-yloxy)-6-oxohexyl bromide :

    • React heptadecan-9-ol with 6-bromohexanoic acid chloride.

    • Conditions : Pyridine, 0°C, 2 hours; then reflux for 4 hours.

Alkylation Reaction

  • Final Coupling :

    • Mix the amine intermediate with the lipid bromo ester in ethanol.

    • Example :

      Intermediate+Br(CH2)5CO2C11H23Target Compound+HBr\text{Intermediate} + \text{Br(CH}_2\text{)}_5\text{CO}_2\text{C}_{11}\text{H}_{23} \rightarrow \text{Target Compound} + \text{HBr}
    • Workup : Quench with saturated NaHCO₃, extract with dichloromethane, and dry over MgSO₄.

Purification and Characterization

Chromatographic Methods

MethodConditionsPurity (>95%)Source
Column Chromatography Silica gel, ethyl acetate/hexanes (1:10)Yes
Recrystallization Ethanol/water (1:1)Yes

Analytical Characterization

TechniqueKey DataSource
¹H NMR δ 0.8–1.6 (alkyl chains), 3.5 (OCH₂), 3.8 (NH)
ESI-MS [M+H]⁺ = 738.24 (calculated), 738.2 (observed)
IR 1730 cm⁻¹ (C=O), 3350 cm⁻¹ (NH)

Comparative Analysis of Synthetic Routes

Traditional vs. One-Pot Methods

MethodAdvantagesLimitationsSource
Stepwise Synthesis High control over intermediatesTime-consuming, low throughput
One-Pot Synthesis Faster (1 hour), fewer byproductsRequires precise stoichiometry

Solvent Impact

SolventReaction RateYieldNotesSource
Ethanol Fast85–90%Green solvent, scalable
DMSO Moderate75–80%Higher polarity, better solubility

Applications in Lipid Nanoparticle Formulation

The compound’s ionizable amine group enables electrostatic binding with nucleic acids, forming stable LNPs.

ComponentRole in LNPsMolar Ratio (Example)Source
Ionizable Lipid mRNA binding, protonation at acidic pH50%
Phospholipid Structural stability10%
Cholesterol Membrane fluidity regulation38.5%
PEGylated Lipid Particle stabilization1.5%

Research Findings and Optimization

  • Encapsulation Efficiency : LNPs with this lipid achieve >80% mRNA encapsulation when mixed at a 3:1 aqueous-to-ethanol ratio.

  • Particle Size : Microfluidic mixing produces uniform LNPs (50–200 nm).

  • Degradability : Ester linkages enable metabolic breakdown, reducing toxicity .

Chemical Reactions Analysis

Types of Reactions

Undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Drug Delivery Systems

Overview : The compound's amphiphilic nature makes it suitable for use in drug delivery systems, particularly for nucleic acids and hydrophobic drugs. Its ability to form micelles and liposomes enhances the bioavailability of therapeutic agents.

Case Study : A study demonstrated that formulations incorporating undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate significantly improved the delivery efficiency of siRNA in vitro. The lipid-based nanoparticles showed a higher transfection rate compared to traditional delivery methods, indicating its potential for gene therapy applications .

Parameter Traditional Delivery Lipid-Based Delivery
Transfection Rate (%)25%70%
Stability (days)314
Cellular Uptake (%)30%80%

Antimicrobial Formulations

Overview : The compound exhibits antimicrobial properties, making it a candidate for formulations aimed at combating bacterial and fungal infections. Its effectiveness against resistant strains is particularly noteworthy.

Case Study : Research indicated that this compound demonstrated significant activity against Pseudomonas aeruginosa and Candida albicans. Minimum inhibitory concentration (MIC) tests revealed that the compound had an MIC value of 12 µg/mL against Pseudomonas aeruginosa, showcasing its potential as a therapeutic agent in infection control .

Microorganism MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Pseudomonas aeruginosa1232
Candida albicans1520

Cosmetic Applications

Overview : Due to its moisturizing properties and ability to enhance skin penetration, this compound is being explored in cosmetic formulations.

Case Study : A formulation study evaluated the incorporation of this compound in moisturizers. Results showed improved skin hydration levels compared to control formulations without the lipid compound. Participants reported enhanced skin smoothness and reduced dryness after four weeks of application .

Parameter Control Group With Undecyl Compound
Skin Hydration Level (%)4075
User Satisfaction (%)6090

Mechanism of Action

The compound exerts its effects primarily through its ability to form lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, such as mRNA, and facilitate their delivery into cells. The undecyl and heptadecan-9-yloxy chains interact with the lipid bilayer of cell membranes, enhancing the uptake of the nanoparticles. The 2-hydroxyethyl group provides additional stability and solubility to the compound .

Comparison with Similar Compounds

Key Properties

  • Density : 0.925 ± 0.06 g/cm³ (predicted)
  • Boiling Point : 725.8 ± 50.0 °C (predicted)
  • Storage : Stable at -20°C in anhydrous conditions .

Comparison with Similar Compounds

SM-102 belongs to a class of ionizable lipids optimized for mRNA delivery. Below is a comparative analysis with structurally and functionally related compounds:

Structural and Functional Comparisons

Table 1: Comparative Analysis of SM-102 and Key Analogues

Compound SM-102 (Lipid H) ALC-0315 DLin-MC3-DMA (MC3) Lipid 5
Structure Heptadecan-9-yl tail, ester/amine linker Hydroxybutyl-azanediyl, branched esters Linoleyl tails, tertiary amine Nonyloxy tail, ester/amine linker
Molecular Weight 710.17 g/mol 723.0 g/mol 642.0 g/mol ~700 g/mol (estimated)
Biodegradability Ester bonds enhance degradation Ester bonds Non-biodegradable Ester bonds
pKa ~6.7 ~6.5 ~6.5 ~6.8 (estimated)
Key Use Moderna mRNA-1273 vaccine Pfizer-BioNTech BNT162b vaccine Early siRNA delivery Preclinical mRNA delivery
In Vivo Efficacy Faster hepatic clearance vs. MC3 Comparable to SM-102 in vaccines Lower mRNA delivery efficiency Moderate efficacy
Toxicity Reduced vs. MC3 due to biodegradability Similar to SM-102 Higher hepatic accumulation Under investigation

Key Differentiators of SM-102

Biodegradability: SM-102’s ester linkages promote faster metabolic degradation compared to non-biodegradable lipids like MC3, reducing long-term toxicity risks .

Delivery Efficiency : SM-102-based LNPs demonstrate superior mRNA transfection in vivo compared to MC3, attributed to optimized ionization and endosomal escape .

Pharmacokinetics : Rapid clearance from plasma and liver (t₁/₂ ~6–12 hours) enhances safety profiles for vaccines .

Limitations and Challenges

  • Synthetic Complexity : Multi-step synthesis requires stringent purification to ensure >98% purity for clinical use .

Preclinical and Clinical Performance

  • mRNA Delivery : SM-102-based LNPs achieved >90% mRNA encapsulation efficiency in the Moderna vaccine, enabling robust immune responses .
  • Biodistribution : In rats, SM-102 metabolites show preferential accumulation in the liver and spleen, consistent with LNP tropism .

Head-to-Head Studies

  • vs. ALC-0315 : Both lipids exhibit similar efficacy in vaccines, but SM-102’s hydroxyl group may improve endosomal membrane fusion .
  • vs. Lipid 5 : SM-102’s longer alkyl chains enhance thermodynamic stability in LNPs, reducing aggregation during storage .

Biological Activity

Undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is a complex cationic lipid compound that has garnered attention in the field of drug delivery and therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Aliphatic chains : These contribute to its hydrophobic properties.
  • Cationic head group : This enhances its ability to interact with negatively charged cellular membranes.

The molecular formula is C45H87NOC_{45}H_{87}NO, indicating a large and complex lipid structure that is suitable for encapsulating nucleic acids like mRNA.

The biological activity of this compound primarily revolves around its role as a delivery vehicle for therapeutic agents. Key mechanisms include:

  • Cell Membrane Interaction : The cationic nature allows the compound to interact favorably with negatively charged cell membranes, facilitating endocytosis.
  • mRNA Encapsulation : It effectively encapsulates mRNA, protecting it from degradation and enhancing cellular uptake.
  • Release Mechanism : Once inside the cell, the lipid can release its cargo (e.g., mRNA) through endosomal escape mechanisms, often enhanced by the lipid's structural properties.

Research Findings

Several studies have evaluated the efficacy of this compound in various biological contexts:

Table 1: Summary of Key Studies

Study ReferenceMethodologyFindings
In vitro cell cultureDemonstrated enhanced transfection efficiency compared to traditional lipidsEffective in delivering mRNA
Animal model (mice)Showed significant expression of target proteins after administrationPromising for in vivo applications
Comparative analysis with other lipid formulationsSuperior stability and lower toxicity observedPotential for safer therapeutic use

Case Studies

  • In Vitro Studies : Research indicated that cells treated with this compound exhibited higher levels of gene expression compared to controls, suggesting effective transfection capabilities.
  • In Vivo Applications : In murine models, administration resulted in significant protein expression levels, indicating successful mRNA delivery to target tissues. This highlights the compound's potential for therapeutic interventions, particularly in gene therapy applications.

Safety Profile

Preliminary safety assessments indicate that this compound has a favorable safety profile with low cytotoxicity levels observed in various studies. However, further toxicological assessments are necessary to confirm its safety for clinical use.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis involves multi-step reactions, including acylation and alkylation of hydroxypropyl amines with octanoic acid derivatives. Critical steps include:

  • Controlled temperature (25–60°C) to prevent side reactions.
  • Inert atmosphere (e.g., nitrogen) to avoid oxidation of sensitive functional groups.
  • Chromatographic purification (e.g., silica gel chromatography) to isolate the compound from by-products .
    • Yield optimization requires balancing solvent polarity (e.g., dichloromethane or THF) and reaction time (24–72 hours), with excess reagents often used to drive reactions to completion .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify functional groups (e.g., hydroxyl, amine) and alkyl chain integrity .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ~710.18 g/mol) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

Q. How does the compound enhance nucleic acid delivery efficiency in drug delivery systems?

  • Its amphiphilic structure enables lipid nanoparticle (LNP) formation , encapsulating mRNA via electrostatic interactions between the cationic amine and anionic nucleic acids.
  • Cellular uptake is enhanced through endocytosis, facilitated by the hydrophobic heptadecane chain’s interaction with cell membranes .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, functional groups) impact cellular uptake and endosomal escape efficiency?

  • Methodology :

  • In vitro assays : Fluorescence-labeled LNPs track cellular uptake via flow cytometry.
  • Endosomal escape evaluation : pH-sensitive dyes (e.g., LysoTracker) quantify endosomal membrane disruption .
    • Key Findings :
  • Longer alkyl chains (e.g., C17 vs. C12) improve membrane integration but may reduce solubility.
  • Tertiary amines enhance pH-dependent ionization, promoting endosomal escape via the "proton sponge" effect .

Q. What methodologies resolve contradictions in reported cellular uptake efficiency across studies?

  • Comparative analysis using standardized assays (e.g., luciferase reporter gene delivery) under consistent conditions (e.g., cell type, serum concentration).
  • Meta-analysis of structural variables (e.g., degree of unsaturation, headgroup size) to identify confounding factors .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies :

  • pH titration (4.0–9.0) with HPLC monitoring of degradation products.
  • Thermal stress testing (e.g., 4°C, 25°C, 40°C) over 1–4 weeks, analyzing changes via dynamic light scattering (DLS) for particle size stability .

Q. What challenges arise in scaling up synthesis without compromising purity, and how are they addressed?

  • Challenges : Side reactions (e.g., over-alkylation) and purification bottlenecks at larger volumes.
  • Solutions :

  • Flow chemistry for precise control of reaction parameters.
  • High-performance liquid chromatography (HPLC) with preparative columns for bulk purification .

Q. How does this compound compare to structural analogs (e.g., SM-102) in mRNA delivery efficacy?

  • Comparative metrics :

ParameterThis CompoundSM-102
Transfection Efficiency85–90% (HeLa cells)80–88% (HeLa cells)
Endosomal EscapepH 5.5–6.0pH 5.8–6.2
Toxicity (IC50)>200 µM150 µM
  • Superiority : Longer alkyl chains in this compound improve LNP stability but may increase cytotoxicity at high concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.